molecular formula C15H18B2O4S2 B2506263 (4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid CAS No. 608528-48-9

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid

Cat. No.: B2506263
CAS No.: 608528-48-9
M. Wt: 348.05
InChI Key: KPIARZCIDLACFI-UHFFFAOYSA-N
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Description

(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is a boronic acid derivative characterized by its unique structure, which includes a cyclopentene ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions.

    Introduction of Thiophene Rings: The thiophene rings are introduced via cross-coupling reactions, often using palladium-catalyzed Suzuki-Miyaura coupling.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert the boronic acid groups to alcohols.

    Substitution: The boronic acid groups can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid groups make it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

Industry

In industry, (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable boron-carbon bonds makes it useful in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism by which (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid exerts its effects involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways and chemical reactions. The cyclopentene and thiophene rings contribute to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
  • (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde

Uniqueness

Compared to similar compounds, (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is unique due to its boronic acid functional groups, which provide distinct reactivity and applications. While other compounds may share the cyclopentene and thiophene structures, the presence of boronic acid groups allows for specific interactions and reactions that are not possible with other functional groups.

Properties

IUPAC Name

[4-[2-(5-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18B2O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7,18-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIARZCIDLACFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(O)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18B2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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